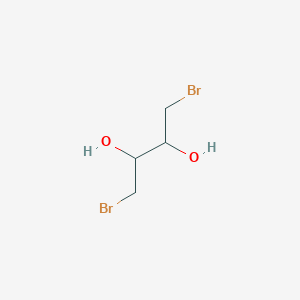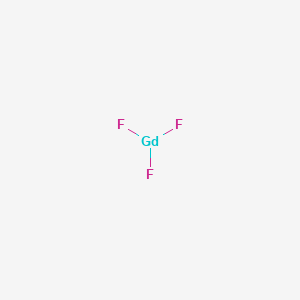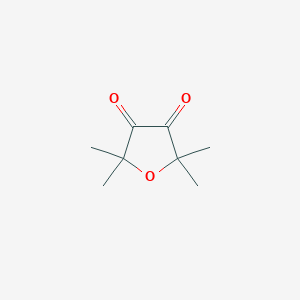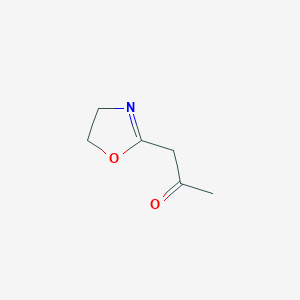
1-(4,5-Dihydrooxazol-2-yl)acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-Dihydrooxazol-2-yl)acetone, also known as DOA, is a chemical compound that has been widely studied for its potential applications in scientific research. DOA is a ketone derivative that is commonly used in the synthesis of various organic compounds. In
科学研究应用
1-(4,5-Dihydrooxazol-2-yl)acetone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(4,5-Dihydrooxazol-2-yl)acetone is in the synthesis of various organic compounds. 1-(4,5-Dihydrooxazol-2-yl)acetone can be used as a building block for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials.
1-(4,5-Dihydrooxazol-2-yl)acetone has also been studied for its potential applications in the field of catalysis. 1-(4,5-Dihydrooxazol-2-yl)acetone can be used as a catalyst in various chemical reactions, including the aldol reaction, the Michael reaction, and the Mannich reaction. These reactions are important in the synthesis of complex organic molecules, making 1-(4,5-Dihydrooxazol-2-yl)acetone an important tool for organic chemists.
作用机制
The mechanism of action of 1-(4,5-Dihydrooxazol-2-yl)acetone is not fully understood. However, it is believed that 1-(4,5-Dihydrooxazol-2-yl)acetone acts as a nucleophile in various chemical reactions, including the aldol reaction, the Michael reaction, and the Mannich reaction. 1-(4,5-Dihydrooxazol-2-yl)acetone can also act as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of enantiomerically pure compounds.
生化和生理效应
1-(4,5-Dihydrooxazol-2-yl)acetone has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1-(4,5-Dihydrooxazol-2-yl)acetone may have antioxidant properties and may be able to protect cells from oxidative damage. Additionally, 1-(4,5-Dihydrooxazol-2-yl)acetone has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
1-(4,5-Dihydrooxazol-2-yl)acetone has several advantages for use in lab experiments. It is readily available and can be synthesized with a high yield and purity. It is also relatively inexpensive, making it an attractive option for researchers on a budget.
However, there are also some limitations to the use of 1-(4,5-Dihydrooxazol-2-yl)acetone in lab experiments. It has a relatively low melting point, which can make it difficult to handle in some experiments. Additionally, 1-(4,5-Dihydrooxazol-2-yl)acetone can be sensitive to air and moisture, which can affect its stability and reactivity.
未来方向
There are several future directions for research on 1-(4,5-Dihydrooxazol-2-yl)acetone. One potential area of research is the development of new synthetic methods for 1-(4,5-Dihydrooxazol-2-yl)acetone and its derivatives. This could lead to the synthesis of new organic molecules with potentially useful properties.
Another area of research is the study of the biochemical and physiological effects of 1-(4,5-Dihydrooxazol-2-yl)acetone. More research is needed to fully understand the potential health benefits of 1-(4,5-Dihydrooxazol-2-yl)acetone and its derivatives.
Finally, 1-(4,5-Dihydrooxazol-2-yl)acetone could be studied for its potential applications in the development of new antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is a growing need for new antimicrobial agents, and 1-(4,5-Dihydrooxazol-2-yl)acetone could be a promising candidate for further study.
Conclusion:
In conclusion, 1-(4,5-Dihydrooxazol-2-yl)acetone is a chemical compound that has been widely studied for its potential applications in scientific research. 1-(4,5-Dihydrooxazol-2-yl)acetone can be synthesized through a variety of methods and has been shown to have potential applications in the synthesis of various organic compounds and as a catalyst in chemical reactions. While more research is needed to fully understand the potential health benefits of 1-(4,5-Dihydrooxazol-2-yl)acetone, it is clear that this compound has many potential applications in the field of scientific research.
属性
CAS 编号 |
13670-39-8 |
|---|---|
产品名称 |
1-(4,5-Dihydrooxazol-2-yl)acetone |
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC 名称 |
1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h2-4H2,1H3 |
InChI 键 |
MZKKDCLSTQPJPX-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NCCO1 |
规范 SMILES |
CC(=O)CC1=NCCO1 |
其他 CAS 编号 |
13670-39-8 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

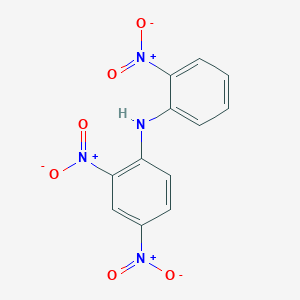
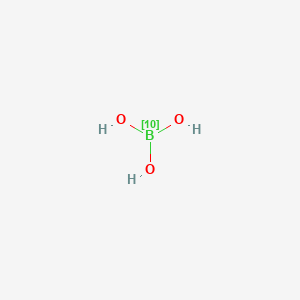
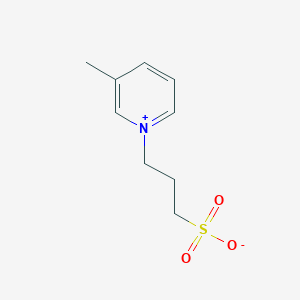
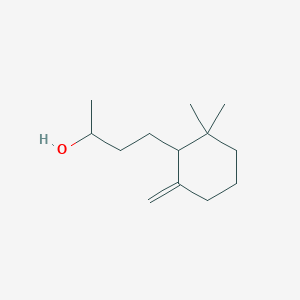
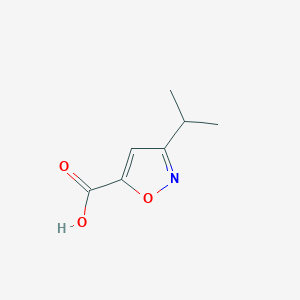
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)
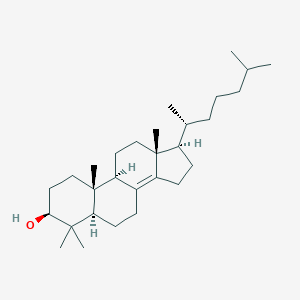
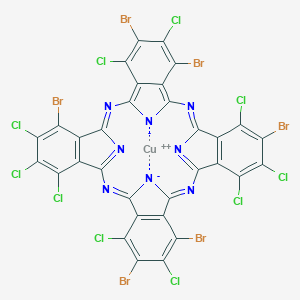
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)
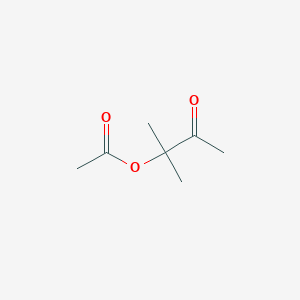
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
